![molecular formula C5H8N2O B2762234 (5-methyl-1H-imidazol-2-yl)methanol CAS No. 872-79-7](/img/structure/B2762234.png)
(5-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular formula of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is C5H9CLN2O . The Inchi Code is 1S/C5H8N2O.ClH/c1-4-2-6-5 (3-8)7-4;/h2,8H,3H2,1H3, (H,6,7);1H .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
The physical form of (5-methyl-1H-imidazol-2-yl)methanol hydrochloride is a white solid . It has a molecular weight of 148.59 . It should be stored at 0-8 C .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad range of biological activities. “(5-methyl-1H-imidazol-2-yl)methanol” can be utilized in the synthesis of drugs that exhibit antibacterial, antifungal, and antiviral properties. For instance, drugs like metronidazole and tinidazole, which contain the imidazole ring, are effective in treating bacterial and protozoal infections .
Development of Anticancer Agents
The imidazole moiety is significant in the design of anticancer drugs. Its incorporation into drug structures can enhance the ability to interfere with the replication of cancer cells. Research into imidazole derivatives has shown promise in the treatment of conditions such as Hodgkin’s disease .
Safety and Hazards
Future Directions
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . Future challenges include expanding the scope and limitations of these methodologies, improving the functional group compatibility of the process, and exploring new substitution patterns around the ring .
properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-6-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINWUJXZICUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-imidazol-2-yl)methanol |
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